Cas no 1807095-03-9 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid)

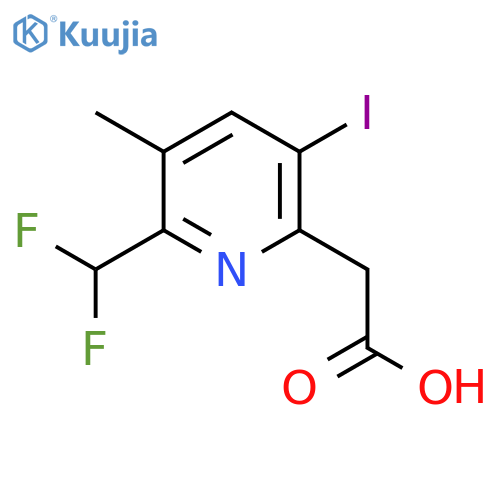

1807095-03-9 structure

商品名:2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid

CAS番号:1807095-03-9

MF:C9H8F2INO2

メガワット:327.066601753235

CID:4894009

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid

-

- インチ: 1S/C9H8F2INO2/c1-4-2-5(12)6(3-7(14)15)13-8(4)9(10)11/h2,9H,3H2,1H3,(H,14,15)

- InChIKey: YEEBMJKQFJIMHH-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C)C(C(F)F)=NC=1CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 240

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022021-500mg |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid |

1807095-03-9 | 95% | 500mg |

$1,836.65 | 2022-03-31 | |

| Alichem | A029022021-250mg |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid |

1807095-03-9 | 95% | 250mg |

$970.20 | 2022-03-31 | |

| Alichem | A029022021-1g |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid |

1807095-03-9 | 95% | 1g |

$2,895.00 | 2022-03-31 |

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1807095-03-9 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量